molecular formula C12H24BrN3P+ B8528959 Bromotripyrrolizinophosphonium

Bromotripyrrolizinophosphonium

Cat. No.: B8528959
M. Wt: 321.22 g/mol
InChI Key: SBGUYEPUJPATFD-UHFFFAOYSA-N
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Description

Bromotripyrrolizinophosphonium (hypothetical structure inferred from nomenclature) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three pyrrolizine-derived organic groups and one bromide ion. While direct references to this specific compound are absent in the provided evidence, analogous phosphonium salts like (2-Bromoethyl)triphenylphosphonium bromide (CAS 341031-54-7) are well-documented . Phosphonium salts are widely utilized in organic synthesis as phase-transfer catalysts, alkylating agents, or intermediates due to their stability and reactivity. The synthesis of such compounds typically involves alkylation of tertiary phosphines (e.g., triphenylphosphine) with brominated reagents .

Properties

Molecular Formula

C12H24BrN3P+

Molecular Weight

321.22 g/mol

IUPAC Name

bromo(tripyrrolidin-1-yl)phosphanium

InChI

InChI=1S/C12H24BrN3P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16/h1-12H2/q+1

InChI Key

SBGUYEPUJPATFD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bromotripyrrolizinophosphonium (hypothetically inferred) with structurally or functionally related compounds, including dispirophosphazenes (from ) and (2-Bromoethyl)triphenylphosphonium bromide (from ).

Table 1: Key Comparative Properties

Property This compound (Inferred) (2-Bromoethyl)triphenylphosphonium Bromide Dispirophosphazenes (e.g., 6a/6b)
Core Structure Quaternary phosphonium salt with pyrrolizine substituents Quaternary phosphonium salt with ethyl and phenyl groups Cyclic phosphazene with spiro- and dispiro- architectures
Synthesis Likely via alkylation of pyrrolizine-substituted phosphine Alkylation of triphenylphosphine with 1,2-dibromoethane Reaction of tetrachloromonospirocyclotriphosphazenes with diamines
Thermal Stability High (typical of phosphonium salts) High (>200°C decomposition) Moderate (decomposition observed at ~150–180°C)
Reactivity Bromide ion acts as a leaving group; participates in nucleophilic substitutions Used as an alkylating agent in Staudinger reactions Reacts with nucleophiles (e.g., amines) to form polymeric materials
Applications Potential use in catalysis or polymer chemistry Phase-transfer catalysis, peptide synthesis Materials science (e.g., flame retardants, elastomers)

Key Findings

Structural Differences: Phosphonium salts (e.g., this compound and its phenyl analog) feature a tetrahedral phosphorus center with organic substituents and a halide. These are ionic compounds with high solubility in polar solvents . Phosphazenes (e.g., dispirophosphazenes) are inorganic-organic hybrids with alternating P–N backbones. Their spirocyclic structures enhance thermal stability and enable modular functionalization .

Synthetic Pathways :

  • Phosphonium salts are synthesized via straightforward alkylation reactions, as seen in the preparation of (2-Bromoethyl)triphenylphosphonium bromide .
  • Phosphazenes require multi-step reactions, such as the nucleophilic substitution of chlorinated cyclotriphosphazenes with diamines, yielding complex architectures like dispirophosphazenes .

Functional Performance :

  • Phosphonium salts excel in catalysis due to their ionic character and leaving-group ability. For example, (2-Bromoethyl)triphenylphosphonium bromide facilitates alkylation in peptide synthesis .
  • Phosphazenes are valued for their mechanical and thermal properties, making them suitable for high-performance polymers .

Stability :

  • Phosphazenes exhibit moderate thermal stability compared to phosphonium salts, which decompose at higher temperatures. This limits their use in high-temperature applications unless stabilized .

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